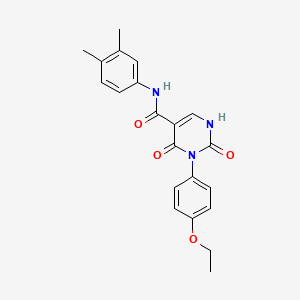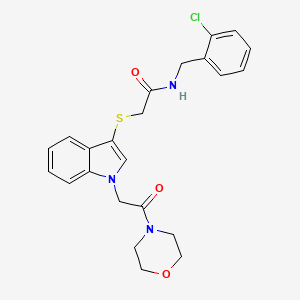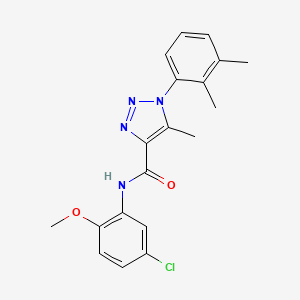![molecular formula C20H18FNO3 B11286723 3-ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11286723.png)
3-ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and substituted with ethyl, fluorophenyl, and methyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Mannich-type condensation reaction, which involves the reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) . This reaction leads to the formation of the desired chromeno[8,7-e][1,3]oxazin-2-one derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation.
化学反応の分析
Types of Reactions
3-ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
3-ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
9,10-dihydro-4-methyl-chromeno[8,7-e][1,3]oxazin-2-one: Lacks the ethyl and fluorophenyl substituents.
4-methyl-9,10-dihydro-2H-chromeno[8,7-e][1,3]oxazin-2-one: Lacks the ethyl and fluorophenyl substituents.
3-ethyl-4-methyl-9,10-dihydro-2H-chromeno[8,7-e][1,3]oxazin-2-one: Lacks the fluorophenyl substituent.
Uniqueness
The presence of the ethyl, fluorophenyl, and methyl groups in 3-ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one imparts unique chemical and biological properties to the compound. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.
特性
分子式 |
C20H18FNO3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
3-ethyl-9-(4-fluorophenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C20H18FNO3/c1-3-15-12(2)16-8-9-18-17(19(16)25-20(15)23)10-22(11-24-18)14-6-4-13(21)5-7-14/h4-9H,3,10-11H2,1-2H3 |
InChIキー |
MRPVTDSSCUZVDY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=C(C3=C(C=C2)OCN(C3)C4=CC=C(C=C4)F)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11286642.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11286648.png)
![N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetamide](/img/structure/B11286656.png)
![N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11286661.png)
![2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B11286663.png)
![5-(2-fluorophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11286675.png)

![2-{2-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B11286681.png)
![7-[(4-tert-butylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11286685.png)




![1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxido-3-isothiazolyl]azepane](/img/structure/B11286706.png)
